2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide
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Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structures, line-angle structures, or 3D models.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from starting materials. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography. Computational methods can also be used to predict the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, or how the compound behaves under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, reactivity, stability, etc. are determined using various experimental techniques.Safety And Hazards
The safety and hazards associated with a compound are determined based on its physical and chemical properties. This can include toxicity, flammability, environmental impact, etc.
Future Directions
Future directions could involve further optimization of the synthesis, studying the compound’s potential applications, or investigating its mechanism of action in more detail.
Please note that the above steps are quite general and the specific steps can vary depending on the nature of the compound and the goals of the research. It’s always important to refer to the primary literature for the most accurate and detailed information.
properties
IUPAC Name |
2-chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-9(15)14(19)17-11-5-7-20-13(11)12-4-6-16-18(12)8-10-2-3-10/h4,6,9-11,13H,2-3,5,7-8H2,1H3,(H,17,19)/t9?,11-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQRTRJMCKVFIC-HRBVQNPCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCOC1C2=CC=NN2CC3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1CCO[C@H]1C2=CC=NN2CC3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide |
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